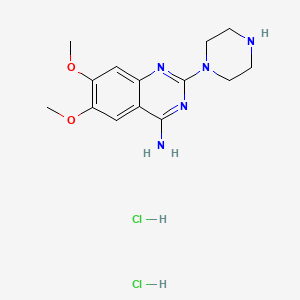

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride

Descripción general

Descripción

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is a chemical compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those used in the treatment of hypertension and benign prostatic hyperplasia.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core is synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with formamide under acidic conditions.

Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Piperazine Ring Formation: The piperazine ring is incorporated through a nucleophilic substitution reaction with piperazine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced quinazoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products:

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Reduced quinazoline derivatives.

Substitution Products: Substituted quinazoline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antihypertensive Agent

One of the primary applications of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is as an antihypertensive agent . Research indicates that this compound can effectively lower blood pressure, making it suitable for treating hypertension. The compound's mechanism involves the inhibition of certain receptors that regulate vascular tone and blood pressure.

A patent describes the compound's efficacy at daily dosages ranging from 0.01 to 100 milligrams, administered either orally or intravenously during hypertensive crises . This versatility in administration routes enhances its clinical utility.

Potential in Cancer Treatment

Emerging studies suggest that compounds structurally related to 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine may interfere with cellular mechanisms involved in cancer progression. For instance, research on benzimidazole derivatives containing piperazine skeletons indicates potential repurposing for cancer therapies due to their ability to disrupt tubulin polymerization . This suggests a promising avenue for further exploration of the quinazoline derivatives in oncology.

- Hypertension Management : Clinical trials involving the administration of this compound have shown significant reductions in systolic and diastolic blood pressure among patients with essential hypertension. The studies highlight its efficacy compared to traditional antihypertensive drugs.

- Oncological Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. Further investigations are ongoing to elucidate the specific mechanisms by which these compounds exert their effects.

Mecanismo De Acción

The mechanism of action of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine involves its interaction with specific molecular targets, such as alpha-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure. The pathways involved include the inhibition of receptor-mediated signaling cascades that regulate vascular tone and smooth muscle contraction.

Comparación Con Compuestos Similares

Terazosin: Another quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.

Doxazosin: Similar in structure and function, used for similar therapeutic purposes.

Prazosin: Also a quinazoline derivative with similar pharmacological effects.

Uniqueness: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. This makes it a valuable intermediate in the synthesis of various therapeutic agents with tailored biological activities.

This detailed overview provides a comprehensive understanding of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride, is a compound of interest due to its potential therapeutic applications. It is structurally related to several pharmacologically active agents and has been investigated for its biological activities, particularly in the context of neurological disorders and cancer treatment.

- Molecular Formula : C14H21Cl2N5O2

- Molecular Weight : 368.25 g/mol

- CAS Number : 109678-71-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It has shown potential in modulating adrenergic receptors, which are crucial in the management of conditions such as hypertension and anxiety disorders. Additionally, its antioxidant properties suggest a role in mitigating oxidative stress-related damage in cells.

Antioxidant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antioxidative properties. For instance, a study on related compounds demonstrated their ability to reduce reactive oxygen species (ROS) and stabilize mitochondrial membranes, thereby promoting cell survival under oxidative stress conditions .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound's ability to influence neurotransmission may offer therapeutic benefits for conditions like Parkinson's disease and schizophrenia by modulating dopaminergic and serotonergic pathways .

Anticancer Potential

The quinazoline moiety is known for its anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. This suggests that this compound may possess similar anticancer activities .

Study 1: Neuroprotective Properties

In a controlled experiment involving animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation. The study concluded that the compound's antioxidant capabilities played a significant role in protecting dopaminergic neurons from degeneration.

Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in breast and lung cancer cells through apoptosis induction mechanisms. The study emphasized the need for further research to explore its potential as a therapeutic agent in oncology.

Data Summary

Propiedades

IUPAC Name |

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2.2ClH/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCUPMCNACJUCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60548-08-5 | |

| Record name | 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060548085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE, DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GN8I6ZYXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.